![molecular formula C30H23N B13984047 N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is an organic compound with a complex structure characterized by multiple phenyl groups attached to an aniline core. This compound is known for its applications in various fields, including optoelectronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base like potassium carbonate . This reaction forms the biphenyl structure, which is then further functionalized to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
化学反应分析
Types of Reactions
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学研究应用
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Optoelectronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Materials Science: The compound’s semiconducting properties make it suitable for research in organic field-effect transistors (OFETs) and thin-film transistors (TFTs).
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用机制
The mechanism of action of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline in optoelectronic devices involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular structure allows for efficient charge transport and stability under operating conditions .
相似化合物的比较
Similar Compounds
N,N′-Tetra(4-biphenyl)benzidine: Known for its use in OLEDs as a hole transport material.
4-Phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline: Another compound with similar applications in optoelectronics.
Uniqueness
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique structural arrangement, which provides enhanced stability and performance in optoelectronic applications. Its multiple phenyl groups contribute to its high thermal and chemical stability, making it a preferred choice for advanced materials research.
属性
分子式 |
C30H23N |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-7-23(8-4-1)24-11-13-25(14-12-24)26-15-17-27(18-16-26)28-19-21-30(22-20-28)31-29-9-5-2-6-10-29/h1-22,31H |
InChI 键 |
YQBMNVBKQSDJHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


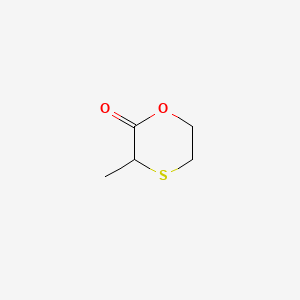
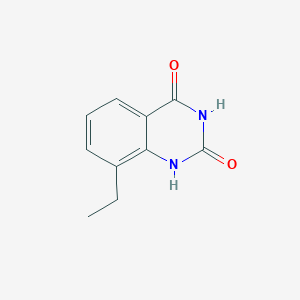
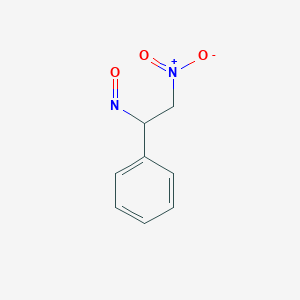
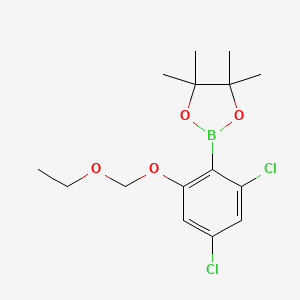
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
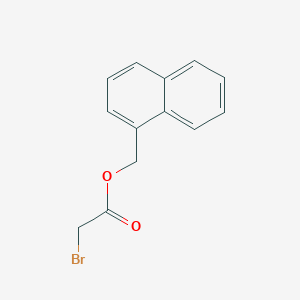
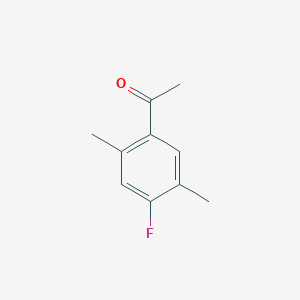



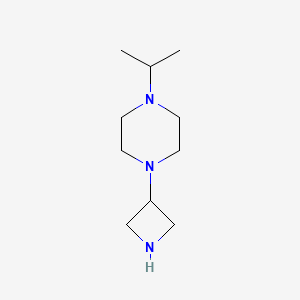
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
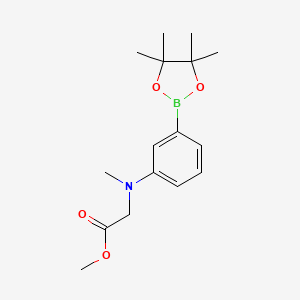
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
